Demeclocycline Oxide
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Overview
Description
Demeclocycline Oxide is a derivative of demeclocycline, which is a tetracycline antibiotic. Tetracyclines are a class of antibiotics that inhibit protein synthesis in bacteria, making them effective against a wide range of bacterial infections . This compound retains the core structure of tetracyclines but has unique properties that make it distinct from its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demeclocycline Oxide typically involves the oxidation of demeclocycline. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Demeclocycline Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can modify its structure and properties.
Reduction: Reduction reactions can revert it back to its parent compound or other derivatives.
Substitution: Various substituents can be introduced to modify its activity and stability.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while substitution can introduce new functional groups .
Scientific Research Applications
Demeclocycline Oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored for its potential use in treating bacterial infections and as a tool to study antibiotic resistance.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control
Mechanism of Action
Demeclocycline Oxide exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S and 50S ribosomal subunits, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This impairs protein synthesis and inhibits bacterial growth. The binding is reversible, making it a bacteriostatic agent rather than bactericidal .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
Doxycycline: Another tetracycline derivative with enhanced stability and broader spectrum of activity.
Minocycline: Known for its high lipid solubility and ability to cross the blood-brain barrier
Uniqueness
Demeclocycline Oxide is unique due to its specific structural modifications that confer distinct properties. It has a different spectrum of activity and pharmacokinetic profile compared to other tetracyclines. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H23ClN2O9 |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
(1S,4aR,11S,12aS)-3-carbamoyl-10-chloro-4,4a,6,7,11-pentahydroxy-N,N,11-trimethyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-amine oxide |
InChI |
InChI=1S/C22H23ClN2O9/c1-21(32)7-6-8-15(25(2,3)34)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7?,8-,15-,21-,22-/m0/s1 |
InChI Key |
PCBLGUBKKBNBOX-RQWFMOQPSA-N |
Isomeric SMILES |
C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)[N+](C)(C)[O-])O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)[N+](C)(C)[O-])O |
Origin of Product |
United States |
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